molecular formula C3H8N2S B1274211 N,N-Dimethylthiourea CAS No. 6972-05-0

N,N-Dimethylthiourea

Cat. No. B1274211
CAS RN: 6972-05-0
M. Wt: 104.18 g/mol
InChI Key: ZQGWBPQBZHMUFG-UHFFFAOYSA-N
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Description

N,N-Dimethylthiourea (DMTU) is a chemical compound that has been the subject of various studies due to its interesting properties and applications. It is known to be a potent scavenger of hydroxyl radicals, which has implications in biological systems, particularly in the protection of enzymes from inactivation by reactive species such as nitrous oxide . DMTU has also been used in the synthesis of metal complexes, where it acts as a ligand to form structures with metal ions . Additionally, DMTU derivatives have been synthesized and evaluated for their antimicrobial and herbicidal activities, indicating the compound's potential in pharmaceutical and agricultural applications .

Synthesis Analysis

The synthesis of DMTU and its derivatives has been explored in several studies. For instance, DMTU has been used to synthesize copper(I) complexes, which exhibit unique structural features such as infinite chains of edge-sharing CuS4 tetrahedra . Other research has focused on the synthesis of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives using phase transfer catalysts, which have shown promising antimicrobial properties . Additionally, the synthesis process of N,O-dimethyl-N'-nitroisourea, a related compound, has been optimized to achieve high yields and purity, demonstrating the synthetic interest in DMTU-related compounds .

Molecular Structure Analysis

The molecular structure of DMTU and its derivatives has been extensively analyzed using various techniques. X-ray diffraction methods have been employed to determine the crystal structures of DMTU complexes, revealing the coordination patterns and spatial arrangements of the molecules . Vibrational analysis through infrared spectroscopy and normal coordinate treatments has been used to assign fundamental frequencies and understand the force field within the DMTU molecule . These studies provide a detailed understanding of the molecular structure and dynamics of DMTU and its complexes.

Chemical Reactions Analysis

DMTU participates in chemical reactions primarily as a ligand and a radical scavenger. Its ability to form complexes with metal ions has been demonstrated in the synthesis of copper(I) complexes . The reactivity of DMTU has also been harnessed in the protection of enzymes like methionine synthase from inactivation by reactive species, showcasing its role in chemical reactions within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMTU have been inferred from its molecular structure and reactivity. Its role as a hydroxyl radical scavenger indicates its potential as a protective agent in biological systems . The crystallographic studies provide insights into the solid-state properties of DMTU complexes, such as their geometries and intermolecular interactions . The vibrational spectroscopy studies contribute to the understanding of the compound's bonding characteristics and the influence of substituents on its vibrational modes .

Scientific Research Applications

Plant Growth Regulation and Arsenic Stress Tolerance

N,N-Dimethylthiourea (DMTU) is a notable plant growth regulator that aids in various physiological and metabolic processes in plants. A study on Cajanus cajan L. revealed that DMTU plays a crucial role in conferring arsenic stress tolerance. It was observed that DMTU, when applied exogenously along with arsenic, reduced reactive oxygen species (ROS) and lipoxygenase activity while enhancing membrane stability and antioxidant activities. It also up-regulated glyoxalase (I and II) activity and the gene expression of antioxidants under arsenic stress, contributing to reduced arsenic content in treated samples. This suggests DMTU's potential in improving plant resistance to arsenic toxicity through the regulation of antioxidants and proline biosynthesizing enzymes, thereby mitigating ROS, lipid peroxidation, and arsenic accumulation (Yadu et al., 2019).

Radical Scavenging and Protection Against Tissue Damage

DMTU is recognized as a powerful scavenger of hydroxyl radicals and hypochlorous acid (HOCl), two potent oxidants. This property is significant in the context of animal models of human disease, suggesting its utility in mitigating neutrophil-mediated tissue damage. However, its protective role against such damage is not solely attributable to its hydroxyl radical scavenging capability, as it also interacts with HOCl. Similarly, DMTU has been shown to inhibit nitration of tyrosine by peroxynitrite and protect alpha1-antiproteinase from inactivation by peroxynitrite. These findings emphasize that DMTU's protective effects could be due to the inhibition of peroxynitrite-dependent damage as well as hydroxyl radical scavenging (Wasil et al., 1987; Whiteman & Halliwell, 1997).

Inhibition of Melanoma Growth

Research has demonstrated that DMTU can inhibit the growth of B16 murine melanoma cells and induce changes in their morphology, including an increase in melanin content. DMTU-treated melanoma cells showed decreased capacity to form tumors in mice. Additionally, systemic administration of DMTU in mice inoculated with melanoma cells resulted in delayed tumor appearance and prolonged survival. These findings suggest a potential therapeutic role for DMTU in the treatment of melanoma (Nordenberg et al., 1985).

Autoimmune Disease Suppression

Long-term treatment with DMTU has been shown to suppress the development of autoimmune disease in NZB×NZWF1 mice. The treatment reduced autoantibody production, retarded the increase in blood urea nitrogen, and prolonged life. This implies that hydroxyl radicals and HOCl may enhance the development of autoimmune diseases in these mice, and DMTU's scavenging properties can be beneficial in mitigating such conditions (Hayashi et al., 1995).

Glutathione Metabolism Enhancement

DMTU, as a free radical scavenger, has been shown to stimulate renal and hepatic glutathione metabolism in rats. This stimulation of glutathione peroxidase, glutathione transferase, and glutathione reductase activities suggests that DMTU's protective effect against free radical-induced tissue injury may be mediated through enhanced glutathione metabolism (Milner et al., 1993).

Safety And Hazards

N,N’-Dimethylthiourea is moderately toxic by ingestion . It may cause an allergic skin reaction . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for N,N’-Dimethylthiourea are not mentioned in the search results, it is noted that the compound has been used in research studies, such as investigating its protective effect against stress-induced gastric mucosal lesions in rats and its effect on seed germination and radicle elongation of maize . These studies suggest potential future research directions in understanding the biological effects and applications of N,N’-Dimethylthiourea.

properties

IUPAC Name

1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGWBPQBZHMUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220007
Record name 1,1-Dimethyl-2-thiourea
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Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylthiourea

CAS RN

6972-05-0
Record name N,N-Dimethylthiourea
Source CAS Common Chemistry
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Record name 1,1-Dimethyl-2-thiourea
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Record name N,N-Dimethylthiourea
Source DTP/NCI
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Record name 1,1-Dimethyl-2-thiourea
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Record name 1,1-dimethyl-2-thiourea
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Record name 1,1-DIMETHYL-2-THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
WE Curtis, ME Muldrow, NB Parker… - Proceedings of the …, 1988 - National Acad Sciences
We hypothesized that measurement of a specific product from reaction of N,N'-dimethylthiourea (Me2TU) and H2O2 would provide a good indication of the H2O2 scavenging and …
Number of citations: 70 www.pnas.org
KRG Devi, DN Sathyanarayana - Bulletin of the Chemical Society of …, 1980 - journal.csj.jp
The infrared spectra of symmetric N,N′-dimethylthiourea (s-DMTU) and its N-deuterated (s-DMTU-d 2 ) species have been measured. The fundamental frequencies have been …
Number of citations: 29 www.journal.csj.jp
S Ahmad, M Altaf, H Stoeckli-Evans, AA Isab… - Journal of Chemical …, 2011 - Springer
Cadmium(II) complexes, dibromidobis(N,N′-dimethylthiourea-S)cadmium(II), [Cd(Dmtu) 2 Br 2 ] (1) and diiodidobis(N,N′-dimethylthiourea-S)cadmium(II), [Cd(Dmtu) 2 I 2 ] (2), have …
Number of citations: 18 link.springer.com
A Nosal-Wiercińska, G Dalmata - Electrochimica acta, 2006 - Elsevier
Adsorption of N,N′-dimethylthiourea (DMTU) on mercury electrode from 0.1, 1 and 5M NaClO 4 was studied as the function of electrode charge density and adsorbate bulk …
Number of citations: 25 www.sciencedirect.com
EL Amma, RL Girling - Inorganic Chemistry, 1971 - ACS Publications
The crystal structure of chlorotris (iV, Ar'-dimethylthiourea) copper (I) has been determined from counter diffractometer data at room temperature from 240 crystallographically …
Number of citations: 39 pubs.acs.org
H Pérez, RS Corrêa, AM Plutín, A Alvarez… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C10H12N2OS, the amide NCO group is twisted relative to the thioureido SCN2 group, forming a dihedral angle of 55.3 (2). The crystal packing shows …
Number of citations: 23 scripts.iucr.org
I Asif, R Mahmood, H Stoeckli-Evans… - … Section E: Structure …, 2010 - scripts.iucr.org
The title complex salt, [Ni(C3H8N2S)6](NO3)2, consists of an [Ni(Dmtu)6]2+ (Dmtu is N,N′-dimethylthiourea) dication and two nitrate counter-anions. The NiII atom (site symmetry \…
Number of citations: 4 scripts.iucr.org
S Nadeem, MK Rauf, S Ahmad, M Ebihara… - Transition metal …, 2009 - Springer
Palladium(II) complexes of thiones having the general formula [Pd(L) 4 ]Cl 2 , where L = thiourea (Tu), methylthiourea (Metu), N,N′-dimethylthiourea (Dmtu), and tetramethylthiourea (…
Number of citations: 43 link.springer.com
RK Gosavi, U Agarwala, CNR Rao - Journal of the American …, 1967 - ACS Publications
Normal coordinate analyses of N, N'-dimethylthiourea and tetramethylthiourea have been carried out employing the Urey-Bradley force field. The observed and computed frequencies …
Number of citations: 168 pubs.acs.org
RB Vignesh, MG Sethuraman - Progress in Organic Coatings, 2014 - Elsevier
The present work describes the anticorrosion features of inhibitor doped sol–gel coating on Al metal. Sol–gel coatings were prepared by using 3-glycidoxypropyltrimethoxysilane (…
Number of citations: 31 www.sciencedirect.com

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